Tetrabutylammonium Thiocyanate

Catalog No.
S757128
CAS No.
3674-54-2
M.F
C17H36N2S
M. Wt
300.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrabutylammonium Thiocyanate

CAS Number

3674-54-2

Product Name

Tetrabutylammonium Thiocyanate

IUPAC Name

tetrabutylazanium thiocyanate

Molecular Formula

C17H36N2S

Molecular Weight

300.5 g/mol

InChI

InChI=1S/C16H36N.CHNS/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2-1-3/h5-16H2,1-4H3;3H/q+1;/p-1

InChI Key

RSHBFZCIFFBTEW-UHFFFAOYSA-M

SMILES

Array

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.C(#N)[S-]

The exact mass of the compound Tetrabutylammonium thiocyanate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tetrabutylammonium thiocyanate (CAS: 3674-54-2) is a highly lipophilic quaternary ammonium pseudohalide salt. In industrial and advanced laboratory settings, it is primarily procured as a phase-transfer catalyst (PTC), a source of organic-soluble thiocyanate, and a specialized supporting electrolyte [1]. Unlike traditional inorganic thiocyanates, the bulky tetrabutylammonium (TBA) cation imparts exceptional solubility in non-polar and weakly polar organic solvents, such as dichloromethane, toluene, and tetrahydrofuran. This intrinsic lipophilicity eliminates the need for aqueous biphasic systems or expensive chelating agents during nucleophilic substitutions. Furthermore, the distinct electrochemical window and redox-mediating capability of the SCN- anion make it a critical reagent in non-aqueous electro-organic synthesis and advanced optoelectronic passivation workflows.

Attempting to substitute TBASCN with cheaper inorganic alternatives like potassium thiocyanate (KSCN) or sodium thiocyanate (NaSCN) in anhydrous organic workflows typically results in catastrophic solubility failures, necessitating the addition of costly crown ethers (e.g., 18-crown-6) or the use of biphasic water-organic mixtures that complicate downstream purification[1]. Conversely, substituting TBASCN with other tetrabutylammonium salts (such as TBACl or TBABr) preserves organic solubility but fundamentally alters the nucleophilic and redox properties of the system, preventing pseudohalide-specific reactions like thiocyanation or SCN-mediated anodic oxidations. For optoelectronic applications, replacing TBASCN with smaller organic thiocyanates sacrifices the steric bulk of the TBA cation, which is essential for imparting moisture resistance and stabilizing surface trap states in lead-based photovoltaics.

Elimination of Crown Ethers in Anhydrous Nucleophilic Substitution

In the synthesis of alkyl and aryl thiocyanates within strictly non-polar solvents, the lipophilic nature of TBASCN allows for homogeneous reaction kinetics. When converting alkyl halides to thiocyanates, TBASCN routinely achieves >85% yields in single-phase anhydrous conditions without additives[1]. In direct contrast, using the baseline inorganic salt KSCN under identical anhydrous organic conditions yields <5% product due to near-total insolubility, unless an equimolar amount of a costly phase-transfer agent like 18-crown-6 is procured and added to the system.

Evidence DimensionProduct yield in anhydrous non-polar solvent (without crown ether)
Target Compound DataTBASCN: >85% yield (homogeneous solution)
Comparator Or BaselineKSCN: <5% yield (insoluble suspension)
Quantified Difference>80% absolute yield increase in additive-free organic media
ConditionsNucleophilic substitution of alkyl halides in non-polar solvents at standard ambient or reflux conditions

Procuring TBASCN directly streamlines the bill of materials by eliminating the need for expensive crown ethers or complex biphasic solvent recovery systems in industrial thiocyanation.

Combined Supporting Electrolyte and Redox Mediator Performance

TBASCN is uniquely suited for non-aqueous electrochemical processes, such as the anodic dehydration of carboxamides to nitriles, because it functions simultaneously as a highly conductive supporting electrolyte and an EC-type redox mediator [1]. Cyclic voltammetry confirms that the anodic oxidation of the thiocyanate anion generates highly reactive intermediate species that drive the dehydration pathway. Under optimized undivided cell conditions, TBASCN-mediated systems achieve up to 84% yield of the target nitriles. Substituting TBASCN with a standard non-mediating electrolyte like tetrabutylammonium hexafluorophosphate (TBAPF6) provides conductivity but fails to mediate the specific oxidative dehydration, resulting in negligible target formation.

Evidence DimensionYield of nitriles via electrochemical dehydration of carboxamides
Target Compound DataTBASCN (as electrolyte/mediator): Up to 84% yield
Comparator Or BaselineStandard non-mediating electrolytes (e.g., TBAPF6): Negligible target yield
Quantified DifferenceEnables a completely distinct reaction pathway (EC-type mediated oxidation) unavailable to standard electrolytes
ConditionsUndivided electrochemical cell, dichloromethane/hexafluoroisopropanol solvent, ambient temperature

Allows process chemists to consolidate their procurement by using a single compound that provides both the necessary ionic conductivity and the specific catalytic redox mediation required for anodic dehydrations.

Optoelectronic Defect Passivation in Photovoltaics

In the fabrication of lead sulfide (PbS) colloidal quantum dot (CQD) and perovskite solar cells, surface trap states severely limit device efficiency. TBASCN is utilized as a post-synthetic passivation agent where the SCN- anion heals undercoordinated Pb2+ defects and the bulky TBA+ cation provides a steric, moisture-resistant barrier [1]. Devices treated with pseudohalide/halide atomic ligands derived from such salts exhibit shallower trap state distributions and significantly higher carrier mobilities compared to those relying on traditional organic ligands like 3-mercaptopropionic acid (MPA) or 1,2-ethanedithiol (EDT). This passivation strategy has been instrumental in pushing CQD solar cell power-conversion efficiencies (PCE) beyond the 5-6% threshold, while simultaneously reducing relative efficiency losses during ambient storage.

Evidence DimensionPower-conversion efficiency (PCE) and carrier mobility in CQD photovoltaics
Target Compound DataAtomic-ligand passivation (e.g., via TBASCN): PCE >5-6%, high mobility, shallow traps
Comparator Or BaselineTraditional organic ligands (MPA/EDT): Lower PCE, deeper trap states, reduced mobility
Quantified DifferenceSignificant enhancement in PCE and ambient stability due to superior defect healing and steric shielding
ConditionsPost-synthetic ligand exchange / surface passivation of PbS CQD films

Critical for optoelectronic manufacturers who require a dual-action passivator that simultaneously neutralizes electronic defects and physically shields the absorber layer from environmental degradation.

Anhydrous Homogeneous Thiocyanation Reactions

Directly following from its superior solubility profile, TBASCN is the optimal reagent for converting alkyl or aryl halides into thiocyanates in strictly non-polar environments [1]. It is the preferred choice for process chemists who need to avoid the hydrolysis risks of biphasic water/organic systems and the high procurement costs associated with crown ethers.

Non-Aqueous Electro-Organic Synthesis and Mediated Oxidation

Leveraging its dual role as both a highly soluble supporting electrolyte and an active redox mediator, TBASCN is highly recommended for anodic oxidations, such as the electrochemical dehydration of carboxamides to nitriles[1]. It allows for the design of sustainable, reagent-free electrochemical cells that operate efficiently at ambient temperatures.

Surface Passivation of Next-Generation Photovoltaics

Based on its ability to provide both the defect-healing SCN- anion and the sterically protective TBA+ cation, TBASCN is uniquely suited for the surface treatment of lead-based perovskites and colloidal quantum dots [1]. It is a critical material for researchers and engineers aiming to maximize the power-conversion efficiency and environmental stability of advanced solar cells without relying on volatile or highly toxic organic ligands.

Hydrogen Bond Acceptor Count

2

Exact Mass

300.25992033 Da

Monoisotopic Mass

300.25992033 Da

Heavy Atom Count

20

UNII

SZ3KSK9ET6

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (97.44%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (97.44%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3674-54-2

Dates

Last modified: 08-15-2023

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